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Introduction
Protein aggregation is a pathological hallmark of numerous neurodegenerative diseases,

including Alzheimer's, Parkinson's, and Huntington's disease. The accumulation of misfolded

protein aggregates disrupts cellular homeostasis and leads to cytotoxicity. Histone deacetylase

6 (HDAC6), a unique cytoplasmic enzyme, plays a critical role in the cellular management of

these protein aggregates.[1][2] Hdac6-IN-18 is a first-in-class, irreversible, and selective

inhibitor of HDAC6, offering a powerful tool to investigate the role of HDAC6 in protein

aggregation and as a potential therapeutic agent.[3][4]

HDAC6 facilitates the clearance of protein aggregates through the aggresome-autophagy

pathway.[5][6][7][8] It achieves this by binding to ubiquitinated misfolded proteins via its zinc

finger ubiquitin-binding domain and transporting them along microtubules to form an

aggresome, a perinuclear inclusion body.[1][9] Subsequently, these aggresomes are cleared by

autophagy.[10] HDAC6's deacetylase activity, particularly towards α-tubulin, is crucial for

microtubule-dependent transport.[11][12][13]

Hdac6-IN-18, as an irreversible inhibitor, provides a sustained and specific blockade of HDAC6

activity, allowing for a detailed examination of its downstream effects on protein aggregation

dynamics. These application notes provide detailed protocols for utilizing Hdac6-IN-18 to study

protein aggregation in cellular models.
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Hdac6-IN-18: A Selective and Irreversible HDAC6
Inhibitor
Hdac6-IN-18 is a potent and selective inhibitor of HDAC6 with demonstrated activity in various

cell lines. Its irreversible binding mechanism ensures a prolonged duration of action, making it

an ideal tool for studying the long-term consequences of HDAC6 inhibition.

Table 1: In Vitro Activity of Hdac6-IN-18 in Multiple Myeloma Cell Lines

Cell Line IC50 (μM)

RPMI8226 0.17

U266 0.7

MM.1S 0.42

Data sourced from MedchemExpress.[14]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving HDAC6 in protein

aggregate clearance and a general workflow for investigating the effects of Hdac6-IN-18.
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Caption: HDAC6-mediated protein aggregate clearance pathway and the inhibitory action of

Hdac6-IN-18.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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